molecular formula C12H14N4 B1482128 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098141-55-8

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482128
CAS No.: 2098141-55-8
M. Wt: 214.27 g/mol
InChI Key: HPJQTDQTIVTQCK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a carbonitrile group attached to an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors, such as aminopyrazoles and aldehydes, under acidic or basic conditions. The cyclopentyl and methyl groups are then introduced through subsequent functionalization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be compared to other similar compounds, such as:

  • 1H-imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but differ in their substituents and functional groups.

  • Indole derivatives: Indoles are structurally related to imidazo[1,2-b]pyrazoles and can exhibit similar biological activities.

Uniqueness: The presence of the cyclopentyl and methyl groups in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

List of Similar Compounds

  • 1H-imidazo[1,2-b]pyrazole derivatives

  • Indole derivatives

  • Other heterocyclic compounds with similar core structures

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQTDQTIVTQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C#N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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